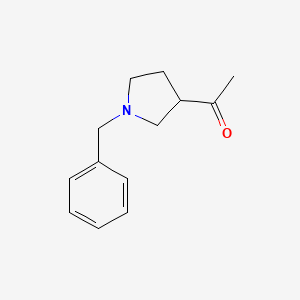

1-(1-Benzylpyrrolidin-3-yl)ethanone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-Benzylpyrrolidin-3-yl)ethanone can be synthesized through various methods. One common method involves the reaction of 3-acetyl-1-benzylpyrrolidine with sodium borohydride in methanol. The reaction mixture is stirred at room temperature for 17 hours, followed by concentration, dilution with ethyl acetate, washing with water and brine, drying with sodium sulfate, and concentration to afford the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and chemical manufacturing facilities under controlled conditions to ensure purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Benzylpyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:

Reduction: The compound can be reduced to 1-(1-Benzylpyrrolidin-3-yl)ethanol using sodium borohydride in methanol.

Common Reagents and Conditions:

Reduction: Sodium borohydride in methanol is commonly used for the reduction of this compound.

Substitution: Various reagents can be used depending on the desired substitution, including halogens, acids, and bases.

Major Products Formed:

Reduction: 1-(1-Benzylpyrrolidin-3-yl)ethanol.

Substitution: Products vary based on the substituents introduced during the reaction.

Aplicaciones Científicas De Investigación

1-(1-Benzylpyrrolidin-3-yl)ethanone has several applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes .

Comparación Con Compuestos Similares

1-(1-Benzylpyrrolidin-3-yl)ethanol: A reduced form of 1-(1-Benzylpyrrolidin-3-yl)ethanone.

3-Acetyl-1-benzylpyrrolidine: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways .

Actividad Biológica

1-(1-Benzylpyrrolidin-3-yl)ethanone, a compound with the molecular formula C13H17NO and a molecular weight of approximately 205.28 g/mol, has garnered attention in medicinal chemistry due to its unique structural features. The compound consists of a pyrrolidine ring substituted with a benzyl group and an ethanone moiety, which may contribute to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that may be relevant for therapeutic applications:

- Neuropharmacological Effects : The compound has been studied for its potential effects on the central nervous system (CNS). Its structural similarity to other psychoactive substances suggests it may influence neurotransmitter systems, particularly those involving dopamine and serotonin.

- Analgesic Properties : Preliminary studies indicate that derivatives of this compound may possess analgesic properties, potentially making them candidates for pain management therapies.

- Antidepressant Activity : Some research suggests that compounds with similar structures may exhibit antidepressant-like effects in animal models, indicating a possible avenue for further exploration.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Dopaminergic Modulation : By interacting with dopamine receptors, the compound may influence mood and reward pathways in the brain.

- Serotonergic Activity : Similar to other compounds that affect serotonin levels, it might play a role in mood regulation and anxiety reduction.

Case Study 1: Neuropharmacological Assessment

A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior indicative of CNS activity. The results suggested potential anxiolytic and antidepressant effects, warranting further investigation into its pharmacodynamics.

Case Study 2: Pain Management Exploration

In another study focusing on analgesic properties, derivatives of this compound were evaluated for their efficacy in reducing pain responses in induced models. The findings indicated a dose-dependent reduction in pain sensitivity, suggesting possible applications in pain relief therapies.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 1-(Pyrrolidin-3-yl)ethanone | Lacks benzyl substitution | Basic analgesic properties |

| N-benzylpyrrolidine | Contains only a pyrrolidine ring | Limited CNS activity |

| 2-benzylpyrrolidine | Similar pyrrolidine core | Varying antidepressant effects |

| This compound | Benzyl group + ethanone moiety | Potential neuropharmacological effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Benzylpyrrolidin-3-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation or acylation of pyrrolidine derivatives. For example, Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst can introduce the ethanone group to the benzylpyrrolidine scaffold. Reaction optimization, such as controlling stoichiometry (e.g., 1.2 equivalents of benzyl chloride) and temperature (reflux in ethanol at 80°C), is critical for maximizing yield (≥65%) . Solvent choice (e.g., DMF for polar intermediates) and purification via recrystallization (ethanol/water) are also key steps .

Q. How can structural elucidation of this compound be achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies characteristic signals: benzyl protons (δ 7.2–7.4 ppm), pyrrolidine CH₂ (δ 2.5–3.0 ppm), and ethanone carbonyl (δ 2.1 ppm) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths (e.g., C=O at 1.22 Å) and torsional angles to confirm stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Waste must be segregated and disposed via certified chemical waste handlers. Emergency measures include rinsing skin/eyes with water for 15 minutes and consulting SDS guidelines for toxicity data (e.g., H303/H313/H333 warnings) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates parameters like absolute hardness (η) and electronegativity (χ) using ionization potential (I) and electron affinity (A):

These values correlate with nucleophilic/electrophilic behavior, guiding reaction design (e.g., η < 4 eV indicates soft acid/base interactions) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl shifts) may arise from tautomerism or solvent effects. Cross-validate using high-resolution mass spectrometry (HRMS) and variable-temperature NMR. For example, DMSO-d₆ can stabilize enolic forms, while CDCl₃ favors keto tautomers .

Q. How is this compound utilized in molecular docking studies for drug discovery?

- Methodological Answer : The compound serves as a scaffold for designing kinase inhibitors. Docking workflows (e.g., AutoDock Vina) parameterize the ethanone group as a hydrogen-bond acceptor. PyMOL visualizes interactions (e.g., with ATP-binding pockets), validated by binding affinity assays (IC₅₀ < 10 µM) .

Q. What advanced analytical techniques are used to assess purity and stability of this compound under varying conditions?

- Methodological Answer :

Propiedades

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIQGQRVJAOUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326828 | |

| Record name | NSC617625 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87088-73-1 | |

| Record name | NSC617625 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzylpyrrolidin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.